molecular formula C23H19F3O7S B13434774 Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate

Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate

Cat. No.: B13434774
M. Wt: 496.5 g/mol
InChI Key: BHGDFQVLMHUGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate involves its interaction with specific molecular targets, such as dopamine receptors. These interactions can modulate neurotransmission pathways, influencing various physiological and pathological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research applications where such properties are required .

Properties

Molecular Formula

C23H19F3O7S

Molecular Weight

496.5 g/mol

IUPAC Name

methyl 2,4-bis(phenylmethoxy)-6-(trifluoromethylsulfonyloxy)benzoate

InChI

InChI=1S/C23H19F3O7S/c1-30-22(27)21-19(32-15-17-10-6-3-7-11-17)12-18(31-14-16-8-4-2-5-9-16)13-20(21)33-34(28,29)23(24,25)26/h2-13H,14-15H2,1H3

InChI Key

BHGDFQVLMHUGNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1OS(=O)(=O)C(F)(F)F)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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